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Compound of Interest

Compound Name: MJ-15

Cat. No.: B609073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information
MJ-15 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] Its

systematic chemical name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-

ylmethyl)-1H-pyrazole-3-carboxamide.[1] The compound is intended for laboratory research

use only.[2]

Table 1: Physicochemical Properties of MJ-15

Property Value Reference

CAS Number 944154-76-1 [1][2][3]

Molecular Formula C23H17Cl3N4O [1][2]

Molecular Weight 471.77 g/mol [1][2]

Purity ≥99% (HPLC) [1][2]

Solubility Soluble to 100 mM in DMSO [2]

Storage Store at room temperature [2]
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MJ-15 functions as a selective antagonist of the CB1 receptor.[1][2][3] The CB1 receptor is a

G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins. Upon

activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, the

CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase,

leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion

channels. As an antagonist, MJ-15 binds to the CB1 receptor and blocks the binding of

agonists, thereby inhibiting these downstream signaling events.
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Caption: CB1 receptor signaling pathway and the antagonistic action of MJ-15.

Quantitative Biological Activity
MJ-15 exhibits high potency and selectivity for the rat CB1 receptor.

Table 2: In Vitro Receptor Binding and Functional Activity

Parameter Species Value Reference

Ki (CB1 Receptor) Rat 27.2 pM [1][2]

IC50 (CB1 Receptor) Rat 118.9 pM [1][2]

CB2 Receptor

Inhibition
- 46% at 10 µM
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In Vivo Efficacy
Studies in rodent models of diet-induced obesity have demonstrated the anti-obesity effects of

MJ-15. Administration of MJ-15 has been shown to inhibit food intake and reduce body weight

gain.[1][2]

Table 3: Summary of In Vivo Effects in Diet-Induced Obese Rodents

Animal Model Effect of MJ-15 Reference

Diet-Induced Obese Rats
Inhibition of food intake and

body weight gain
[1][2]

Diet-Induced Obese Mice
Inhibition of food intake and

body weight gain
[1][2]

Experimental Protocols
In Vitro CB1 Receptor Binding Assay (General Protocol)
This protocol outlines a standard radioligand binding assay to determine the affinity of a test

compound like MJ-15 for the CB1 receptor.
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Prepare CB1 Receptor
Source (e.g., rat brain membranes

or cells expressing CB1)

Incubate membranes/cells with
a radioligand (e.g., [3H]CP55,940)

and varying concentrations of MJ-15

Separate bound from
free radioligand

(e.g., rapid filtration)

Quantify bound radioactivity
(e.g., liquid scintillation counting)

Data Analysis:
- Determine IC50

- Calculate Ki using the
Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Workflow for a CB1 receptor radioligand binding assay.

Detailed Methodology:

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-

HCl, pH 7.4) and centrifuge to isolate the membrane fraction containing the CB1 receptors.

Resuspend the pellet in fresh buffer.

Binding Assay: In a multi-well plate, combine the membrane preparation with a fixed

concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940).
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Competition: Add increasing concentrations of the unlabeled test compound (MJ-15) to

compete with the radioligand for binding to the CB1 receptor.

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time

to reach equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the

receptor-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation

counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration to generate a competition curve. The IC50 value (the concentration of the

competitor that inhibits 50% of the specific binding of the radioligand) is determined from this

curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diet-Induced Obesity (DIO) Rodent Model (General
Protocol)
This protocol describes a common method to induce obesity in rodents to test the efficacy of

anti-obesity compounds like MJ-15.
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Acclimate rodents (e.g., Sprague-Dawley rats)
to standard laboratory conditions

Divide animals into groups:
- Control (standard chow)

- High-Fat Diet (HFD)

Feed animals their respective diets
for a specified period (e.g., 8-12 weeks)

to induce obesity in the HFD group

Administer MJ-15 or vehicle to the
HFD group (e.g., daily oral gavage)

Monitor key parameters:
- Body weight
- Food intake

- Plasma lipid profile

Data Analysis:
Compare the effects of MJ-15

treatment to the vehicle control group

Click to download full resolution via product page

Caption: Workflow for a diet-induced obesity study in rodents.

Detailed Methodology:

Animal Model: Use a rodent strain susceptible to diet-induced obesity, such as Sprague-

Dawley or Wistar rats.[2]
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Housing: House the animals in a controlled environment with a standard light-dark cycle and

ad libitum access to food and water.

Diet: After an acclimation period on a standard chow diet, divide the animals into a control

group (continuing on standard chow) and a high-fat diet (HFD) group. The HFD should be

palatable and have a high percentage of calories from fat (e.g., 45-60%).

Induction of Obesity: Maintain the animals on their respective diets for a period sufficient to

induce a significant increase in body weight and adiposity in the HFD group compared to the

control group (typically 8-12 weeks).

Treatment: Once obesity is established, begin treatment with MJ-15 or a vehicle control. The

route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will

depend on the pharmacokinetic properties of the compound.

Monitoring: Throughout the treatment period, regularly monitor and record body weight, food

intake, and water consumption.

Terminal Procedures: At the end of the study, collect blood samples for analysis of plasma

parameters such as triglycerides, cholesterol, and glucose. Tissues such as adipose depots

and the liver may also be collected for further analysis.

Data Analysis: Statistically compare the data from the MJ-15 treated group with the vehicle-

treated HFD group to determine the efficacy of the compound in reducing body weight, food

intake, and improving metabolic parameters.

Conclusion
MJ-15 is a valuable research tool for investigating the role of the CB1 receptor in various

physiological and pathological processes, particularly in the context of obesity and metabolic

disorders. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo

studies aimed at understanding the therapeutic potential of CB1 receptor antagonism. The

experimental protocols outlined in this guide provide a framework for the characterization and

evaluation of MJ-15 and similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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